2-Methyl-5-(trifluoromethyl)aniline
Overview
Description
2-Methyl-5-(trifluoromethyl)aniline is a compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by phenyl groups. This particular compound is characterized by the presence of a trifluoromethyl group, which is known for its electron-withdrawing properties and its ability to influence the physical and chemical behavior of molecules.
Synthesis Analysis
The synthesis of trifluoromethyl-substituted anilines can be achieved through various methods. One approach involves the metalation of trifluoromethoxy-substituted anilines, which allows for structural elaboration depending on the protective group used on the nitrogen atom. For instance, N-tert-Butoxycarbonyl-protected anilines can undergo metalation with tert-butyllithium, leading to products after electrophilic trapping . Another method includes visible-light-induced radical trifluoromethylation of free anilines using Togni reagent at room temperature, providing a route to trifluoromethylated anilines . Additionally, C-(2,2,2-trifluoroethyl)aniline isomers have been synthesized from nitrophenylacetic acids through a two-step process involving sulfur tetrafluoride treatment and catalytic reduction .
Molecular Structure Analysis
The molecular structure of trifluoromethyl anilines can be significantly influenced by the position of the substituent group on the benzene ring. For example, the presence of a trifluoromethyl group can affect the vibrational characteristics of the molecule, as seen in 2-chloro-5-(trifluoromethyl) aniline . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be studied using quantum chemical calculations, providing insights into the reactivity of the molecule .
Chemical Reactions Analysis
Trifluoromethyl anilines can participate in various chemical reactions, making them valuable intermediates in organic synthesis. For instance, they can be used in Suzuki-Miyaura C-C coupling reactions, as demonstrated by the use of a palladium(II) complex with 2-(methylthio)aniline as an efficient catalyst in water . The reactivity of these compounds can also be explored through their transformation into a variety of valuable fluorine-containing molecules and heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-5-(trifluoromethyl)aniline can be deduced from studies on similar trifluoromethyl anilines. Vibrational spectroscopy, such as FT-IR and FT-Raman, can provide information on the functional groups present in the molecule . Quantum chemical studies, including molecular orbital calculations and thermodynamic parameters, can offer a deeper understanding of the molecule's stability and reactivity . Additionally, the influence of substituents on the electronic properties of the molecule can be analyzed to predict its behavior in different chemical environments .
Scientific Research Applications
Synthesis of Antitumor Agents
2-Methyl-5-(trifluoromethyl)aniline serves as an intermediate in the synthesis of antitumor agents. For instance, it has been used in the preparation of nilotinib, a medication used to treat chronic myelogenous leukemia (CML). The synthesis involves fluorination and substitution reactions, leading to an overall yield of about 50% (Yang Shijing, 2013).
Catalysis in Organic Synthesis
This compound plays a role in catalysis for organic synthesis. It has been identified as a monodentate transient directing group (MonoTDG), facilitating Ru(II)-catalyzed intermolecular direct ortho-C-H imidation of benzaldehydes. This process is significant for the efficient synthesis of quinazoline and fused isoindolinone scaffolds, which are important in pharmaceuticals and other chemical industries (Yong Wu et al., 2021).
Development of New Pharmaceutical Compounds
2-Methyl-5-(trifluoromethyl)aniline is instrumental in developing new pharmaceutical compounds. For instance, its derivatives have been synthesized and evaluated for their fungicidal activities, showing significant potential in agricultural applications (Li Wei, 2012).
Vibrational Spectroscopy and Quantum Chemical Studies
The compound is a subject of interest in spectroscopic and quantum chemical studies. Investigations into its vibrational characteristics, such as FT-IR and FT-Raman spectra, contribute to a deeper understanding of its molecular structure and reactivity. These studies are crucial in designing more effective and targeted applications in various fields (T. Karthick et al., 2013).
Synthesis of Novel Pesticides
This chemical is also used in the synthesis of novel pesticides, such as bistrifluron. The process involves multiple steps including nitrations, reductions, and chlorinations, leading to a compound that exhibits potent growth-retarding activity against pests, making it an important tool in agricultural pest management (Liu An-chan, 2015).
Safety And Hazards
properties
IUPAC Name |
2-methyl-5-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c1-5-2-3-6(4-7(5)12)8(9,10)11/h2-4H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLCKENDTZITFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371030 | |
Record name | 2-Methyl-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(trifluoromethyl)aniline | |
CAS RN |
25449-96-1 | |
Record name | 2-Methyl-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-5-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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